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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

Cat. No.: B1295770 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomers is a critical step in chemical synthesis and analysis. This guide provides a

comprehensive spectroscopic comparison of 8-Quinolinecarboxaldehyde and its positional

isomers, offering a valuable resource for distinguishing these closely related compounds. By

examining their unique spectral fingerprints across various analytical techniques, we can

illuminate the subtle yet significant differences imparted by the position of the aldehyde group

on the quinoline scaffold.

This comparative analysis delves into the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry

(MS), and UV-Visible (UV-Vis) data for 8-Quinolinecarboxaldehyde and its isomers: 2-, 3-, 4-,

5-, 6-, and 7-Quinolinecarboxaldehyde. The presented data, a compilation from various

spectral databases and scientific literature, is summarized in clear, comparative tables.

Furthermore, detailed experimental protocols for the spectroscopic techniques are provided to

aid in the replication and verification of these findings.

The Isomeric Landscape of
Quinolinecarboxaldehyde
Quinolinecarboxaldehyde isomers share the same molecular formula (C₁₀H₇NO) and molecular

weight (157.17 g/mol ), making their differentiation by mass spectrometry alone challenging.

However, the position of the aldehyde group (-CHO) on the quinoline ring system creates

distinct electronic environments for the constituent atoms, leading to unique spectroscopic

signatures.
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Figure 1: Structural relationship of Quinolinecarboxaldehyde isomers.
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Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 8-Quinolinecarboxaldehyde
and its isomers. It is important to note that slight variations in spectral data can occur due to

different solvents, concentrations, and instrumentation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for distinguishing isomers, as the chemical shifts (δ) of the

aromatic and aldehydic protons are highly sensitive to the position of the aldehyde group.

Compound Aldehyde Proton (δ, ppm) Aromatic Protons (δ, ppm)

8-Quinolinecarboxaldehyde ~10.5 (s) 7.5 - 9.0 (m)

2-Quinolinecarboxaldehyde ~10.2 (s) 7.6 - 8.4 (m)

3-Quinolinecarboxaldehyde ~10.2 (s) 7.6 - 9.5 (m)

4-Quinolinecarboxaldehyde ~10.5 (s) 7.7 - 9.2 (m)[1]

5-Quinolinecarboxaldehyde ~10.1 (s)[1] 7.2 - 9.6 (m)[1]

6-Quinolinecarboxaldehyde ~10.1 (s) 7.5 - 9.0 (m)

7-Quinolinecarboxaldehyde ~10.1 (s) 7.6 - 9.0 (m)

s = singlet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides complementary information, with the chemical shift of the carbonyl

carbon and the aromatic carbons being characteristic for each isomer.
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Compound Carbonyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm)

8-Quinolinecarboxaldehyde ~193 120 - 155

2-Quinolinecarboxaldehyde ~194 120 - 155

3-Quinolinecarboxaldehyde ~192 120 - 155

4-Quinolinecarboxaldehyde ~193.1[1] 124.1 - 150.7[1]

5-Quinolinecarboxaldehyde ~192[1] 110 - 160[1]

6-Quinolinecarboxaldehyde ~192 120 - 155

7-Quinolinecarboxaldehyde ~192 120 - 155

Infrared (IR) Spectroscopy
The characteristic C=O stretching vibration of the aldehyde group is a prominent feature in the

IR spectra of these compounds.

Compound C=O Stretch (cm⁻¹)
Aromatic C-H Stretch
(cm⁻¹)

8-Quinolinecarboxaldehyde ~1700 ~3050

2-Quinolinecarboxaldehyde ~1705 ~3060

3-Quinolinecarboxaldehyde ~1700 ~3050

4-Quinolinecarboxaldehyde ~1700 ~3050

5-Quinolinecarboxaldehyde ~1700 ~3050

6-Quinolinecarboxaldehyde ~1690 ~3050

7-Quinolinecarboxaldehyde ~1690 ~3050

Mass Spectrometry (MS)
While the molecular ion peak will be the same for all isomers, the fragmentation patterns can

sometimes offer clues for differentiation.
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

8-Quinolinecarboxaldehyde 157 129, 102, 76

2-Quinolinecarboxaldehyde 157 129, 102, 76

3-Quinolinecarboxaldehyde 157 129, 102, 76

4-Quinolinecarboxaldehyde 157[1] 130, 129, 102, 76[1]

5-Quinolinecarboxaldehyde 157 129, 102, 76

6-Quinolinecarboxaldehyde 157 129, 102, 76

7-Quinolinecarboxaldehyde 157 129, 102, 76

UV-Visible (UV-Vis) Spectroscopy
The electronic transitions within the quinoline ring system give rise to characteristic absorption

bands in the UV-Vis spectrum. The position of the aldehyde group influences the extent of

conjugation and thus the wavelength of maximum absorption (λmax).

Compound λmax (nm) in Ethanol

8-Quinolinecarboxaldehyde ~230, ~310

2-Quinolinecarboxaldehyde ~225, ~305

3-Quinolinecarboxaldehyde ~220, ~300

4-Quinolinecarboxaldehyde ~225, ~310

5-Quinolinecarboxaldehyde ~230, ~315

6-Quinolinecarboxaldehyde ~225, ~305

7-Quinolinecarboxaldehyde ~220, ~300

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. For specific instrument parameters and sample preparation details, it is
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recommended to consult the methodologies described in the cited literature.
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Figure 2: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified quinolinecarboxaldehyde isomer

is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR,

proton decoupling is employed to simplify the spectrum.

Data Processing: The raw data is processed using appropriate software to perform Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation: Solid samples can be prepared as a KBr (potassium bromide) pellet by

grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

characteristic functional groups.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for volatile compounds, while

Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the

compound and to identify characteristic fragmentation patterns that can aid in structural

elucidation.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis

spectrophotometer.
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Data Acquisition: The absorbance is measured over a wavelength range of approximately

200-800 nm. A cuvette containing the pure solvent is used as a reference.

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the

spectrum. If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law.

Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a powerful and

complementary suite of tools for the unambiguous differentiation of 8-
Quinolinecarboxaldehyde and its isomers. While mass spectrometry confirms the elemental

composition, ¹H and ¹³C NMR are particularly adept at revealing the specific connectivity of the

atoms, offering the most definitive data for isomer identification. IR and UV-Vis spectroscopy

provide valuable confirmatory information regarding the functional groups present and the

overall electronic structure of the molecules. By carefully analyzing and comparing the data

from these methods, researchers can confidently identify and characterize the specific

quinolinecarboxaldehyde isomer in their samples, a crucial step in advancing pharmaceutical

and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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